molecular formula C26H18N2O4Zn B13400773 2-(1,3-benzoxazol-2-yl)phenol;zinc

2-(1,3-benzoxazol-2-yl)phenol;zinc

Cat. No.: B13400773
M. Wt: 487.8 g/mol
InChI Key: UOCMXZLNHQBBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of coordination compounds is pivotal in advancing various scientific fields. The unique properties of the 2-(1,3-benzoxazol-2-yl)phenol;zinc complex, arising from the interplay between the organic ligand and the zinc metal center, make it a subject of academic and industrial interest.

Benzoxazole-based ligands are a class of organic compounds that have found extensive use in the synthesis of coordination complexes. These ligands are characterized by a benzoxazole (B165842) core, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. The presence of both nitrogen and oxygen atoms in the benzoxazole moiety, along with a phenolic hydroxyl group in derivatives like 2-(1,3-benzoxazol-2-yl)phenol, allows for versatile coordination to metal ions.

In inorganic chemistry, these ligands are valued for their ability to form stable chelate rings with metal centers, influencing the resulting complex's geometry, stability, and physicochemical properties. The 2-(1,3-benzoxazol-2-yl)phenol ligand, in particular, can act as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the benzoxazole ring and the oxygen atom of the phenolic hydroxyl group after deprotonation. This chelation leads to the formation of a stable six-membered ring with the metal ion.

The versatility of the benzoxazole scaffold allows for the synthesis of a wide array of derivatives through substitution on the benzene ring, which in turn modulates the electronic and steric properties of the ligand and its metal complexes. rsc.org The synthesis of such ligands often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. rsc.org

Zinc(II) is a d¹⁰ metal ion, and its complexes are typically colorless and diamagnetic. The lack of d-d electronic transitions in zinc(II) complexes makes them particularly suitable for applications where the ligand-based photophysical properties are of primary interest, such as in organic light-emitting diodes (OLEDs). mdpi.com The coordination of zinc(II) with ligands like 2-(1,3-benzoxazol-2-yl)phenol often results in complexes with high fluorescence quantum yields, making them attractive candidates for blue light-emitting materials. mdpi.com

The academic research scope for zinc(II) complexes with 2-(1,3-benzoxazol-2-yl)phenol and its derivatives is broad, encompassing several key areas:

Photoluminescent Materials: A significant portion of research focuses on the synthesis and characterization of these complexes for their potential use as emitters in OLEDs. The structural rigidity and aromatic nature of the ligand contribute to high photoluminescence efficiency. mdpi.comresearchgate.net

Catalysis: Zinc complexes are known to be effective catalysts for various organic transformations. The well-defined coordination geometry and Lewis acidity of the zinc center in these complexes can be harnessed for catalytic applications.

Bioinorganic Chemistry: The benzoxazole moiety is present in various biologically active molecules. Zinc complexes incorporating this scaffold are investigated for their potential as therapeutic or diagnostic agents. For instance, the 2-benzoxazol-2-yl-phenol scaffold has been identified as a potential inhibitor for certain enzymes. nih.gov

The synthesis of these complexes is typically achieved by reacting a zinc(II) salt with the 2-(1,3-benzoxazol-2-yl)phenol ligand in a suitable solvent. The resulting complexes can exhibit different stoichiometries and coordination geometries depending on the reaction conditions and the specific nature of the ligand.

Current research on zinc complexes of 2-(1,3-benzoxazol-2-yl)phenol and its derivatives is primarily directed towards understanding their structure-property relationships to tailor them for specific applications.

One major research trajectory involves the synthesis of new derivatives by modifying the benzoxazole-phenol ligand. By introducing different substituents on the aromatic rings, researchers can fine-tune the electronic properties and, consequently, the emission color and efficiency of the resulting zinc complexes. For example, the synthesis of bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(ethoxycarbonyl)phenolato-κO]zinc(II) has been reported, and its photoluminescent properties have been studied. researchgate.net

Another significant research direction is the investigation of the crystal engineering and supramolecular chemistry of these complexes. The nature of the intermolecular interactions in the solid state can profoundly influence the material's bulk properties, including its photoluminescence and charge transport characteristics. For instance, studies on the closely related bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (Zn(BTZ)₂) have revealed the formation of dimeric structures with five-coordinate zinc centers, which are energetically more stable than the monomeric form. acs.org Such insights are crucial for designing materials with desired solid-state properties.

Theoretical studies using computational methods like Density Functional Theory (DFT) represent a third key research trajectory. These studies provide a deeper understanding of the electronic structure, bonding, and photophysical processes within the complexes. nih.govrsc.orgresearchgate.netscielo.brscielo.brnih.gov Theoretical calculations can predict molecular geometries, electronic transitions, and the nature of excited states, guiding the rational design of new materials with enhanced performance.

Research Findings on a Related Complex

While detailed studies on the unsubstituted this compound complex are limited in publicly available literature, significant research has been conducted on its derivatives. The following data table summarizes the findings for a closely related compound, bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(ethoxycarbonyl)phenolato-κO]zinc(II) , which provides valuable insights into the properties of this class of complexes. researchgate.net

Structural and Photophysical Properties of a Substituted this compound Complex researchgate.net
PropertyObservation
SynthesisSynthesized from the corresponding substituted 2-(1,3-benzoxazol-2-yl)phenol ligand and a zinc salt.
CoordinationThe ligand coordinates to the zinc(II) ion in a bidentate fashion through the benzoxazole nitrogen (κN) and the phenolate (B1203915) oxygen (κO).
Characterization MethodsCharacterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.
Theoretical AnalysisStructural characteristics were estimated using quantum chemical calculations.
PhotoluminescenceThe complex exhibits photoluminescent properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)phenol;zinc
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCMXZLNHQBBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Ligand Design for 2 1,3 Benzoxazol 2 Yl Phenol;zinc Systems

Synthesis of the 2-(1,3-benzoxazol-2-yl)phenol Ligand and its Derivatives

The foundational component of these zinc complexes is the 2-(1,3-benzoxazol-2-yl)phenol ligand, a molecule featuring a benzoxazole (B165842) ring linked to a phenolic group. The synthesis of this ligand and its functionalized analogues is a critical first step in the development of novel zinc-containing systems.

Conventional Synthetic Routes for 2-(1,3-benzoxazol-2-yl)phenol

The traditional and most common method for synthesizing 2-aryl benzoxazoles, including 2-(1,3-benzoxazol-2-yl)phenol, involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.gov This reaction typically proceeds under harsh conditions, often requiring strong acids or high temperatures to facilitate the cyclization and dehydration steps.

Another classical approach is the oxidative cyclocondensation of 2-aminophenols with aldehydes. nih.gov However, these methods can be limited by the use of strong oxidizing agents, which may not be compatible with sensitive functional groups, such as the hydroxyl group present on the phenol (B47542) ring. nih.gov More recent advancements have focused on developing milder and more efficient protocols. For instance, the use of heterogeneous catalysts like silica-supported methanesulfonic acid has been shown to effectively promote the cyclization of 2-aminophenol with various aldehydes under ambient temperature, offering advantages such as shorter reaction times and simpler work-up procedures. wisdomlib.org

Microwave-assisted organic synthesis has also emerged as a powerful tool. A one-pot, catalyst- and solvent-free microwave-assisted reaction between a 2-aminophenol and a suitable carboxylic acid derivative has been developed, achieving good yields of the desired 2-(1,3-benzoxazol-2-yl)phenol product in a significantly reduced reaction time of just two minutes at 250 °C. nih.gov

Synthetic Method Reactants Key Conditions Advantages Disadvantages
Classical Condensation 2-Aminophenol, Carboxylic Acid/DerivativeHigh temperature, Strong acidWell-establishedHarsh conditions, Potential for side reactions
Oxidative Cyclocondensation 2-Aminophenol, AldehydeOxidizing agentAccess to a wide range of derivativesIncompatible with sensitive functional groups
Heterogeneous Catalysis 2-Aminophenol, AldehydeSilica-supported methanesulfonic acid, Ambient temperatureMild conditions, Reusable catalyst, High yieldsCatalyst preparation required
Microwave-Assisted Synthesis 2-Aminophenol, Carboxylic Acid DerivativeMicrowave irradiation, 250 °C, 2 minRapid, Solvent-free, High efficiencyRequires specialized equipment

Strategies for Chemical Derivatization and Functionalization of the Ligand Scaffold

To tailor the properties of the final zinc complex, the 2-(1,3-benzoxazol-2-yl)phenol ligand can be chemically modified. These modifications can influence factors such as solubility, electronic properties, and the coordination environment around the zinc ion.

One common strategy involves introducing substituents onto the phenolic ring or the benzoxazole moiety. For example, derivatives of 2-(1,3-benzoxazol-2-yl)phenol have been synthesized with various functional groups, including diethylamino groups. researchgate.net These modifications are typically introduced by starting with a substituted 2-aminophenol or a substituted salicylic (B10762653) acid derivative in the initial condensation reaction.

Another approach is to build more complex structures from the basic benzoxazole framework. For instance, a bis(benzoxazole) ligand has been synthesized, which can act as a building block for binuclear zinc complexes. nih.gov This demonstrates how the fundamental ligand can be elaborated to create more intricate coordination architectures.

Design and Synthesis of Macrocyclic Ligands Incorporating Benzoxazole-Phenol Moieties

A more advanced strategy for ligand design involves the incorporation of the benzoxazole-phenol unit into a macrocyclic framework. Macrocyclic ligands can offer enhanced stability and selectivity for metal ion binding due to the chelate and macrocyclic effects.

A notable example is the synthesis of a macrocyclic ligand where a 2,6-bis(2-benzoxazolyl)phenol (bis-HBO) fluorophore is incorporated into a triethylenetetramine (B94423) chain. This intricate synthesis involves multiple steps, including the initial condensation to form the bis-HBO core, followed by functionalization and a final Richman-Atkins annulation to close the macrocycle. Such a design creates a pre-organized cavity for metal ion binding, which can lead to unique photophysical properties upon complexation.

Complexation of 2-(1,3-benzoxazol-2-yl)phenol Ligands with Zinc(II) Ions

The coordination of the 2-(1,3-benzoxazol-2-yl)phenol ligand to a zinc(II) center is the final step in forming the desired complex. The conditions of this reaction play a crucial role in determining the structure and properties of the final product.

Optimization of Reaction Conditions for 2-(1,3-benzoxazol-2-yl)phenol;zinc Formation

The formation of zinc complexes with 2-(1,3-benzoxazol-2-yl)phenol and its derivatives typically involves the reaction of the ligand with a zinc(II) salt, such as zinc acetate (B1210297) or zinc chloride, in a suitable solvent. The choice of solvent can significantly impact the solubility of the reactants and the crystallization of the product. Solvents like ethanol (B145695) and methanol (B129727) are commonly employed. nih.govnih.gov

The reaction temperature and time are also important parameters to control. For example, the synthesis of a bis(benzothiazole-2-thiolato)(1,10-phenanthroline)zinc(II) complex involved stirring the reactants in ethanol at 333 K for one hour. nih.gov While specific optimization studies for the this compound system are not extensively reported, the principles of coordination chemistry suggest that factors such as pH and the nature of the zinc salt anion can influence the reaction outcome. nih.gov For instance, the use of zinc acetate, where the acetate anion can act as a base, may facilitate the deprotonation of the phenolic hydroxyl group, which is necessary for coordination.

Control over Ligand-to-Metal Stoichiometry and Coordination Product Yields

A key aspect of the synthesis of this compound systems is the control over the ligand-to-metal stoichiometry, which dictates the final structure of the complex. Both 1:1 and 2:1 ligand-to-metal complexes have been reported for related systems, and the reaction conditions can be manipulated to favor one over the other.

For instance, in the reaction of a bis(benzoxazole) ligand with zinc acetate, the ligand-to-metal ratio of the resulting binuclear zinc complex could be varied from 1:1 to 2:1 depending on the reaction conditions. nih.gov The synthesis of bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(ethoxycarbonyl)phenolato-κO]zinc(II), a 2:1 complex, has been achieved, demonstrating the feasibility of this stoichiometry. researchgate.net

Structural Elucidation and Coordination Geometry of 2 1,3 Benzoxazol 2 Yl Phenol;zinc Complexes

Crystallographic Analysis of 2-(1,3-benzoxazol-2-yl)phenol;zinc

The precise three-dimensional structure of zinc complexes derived from 2-(1,3-benzoxazol-2-yl)phenol and its analogues has been a subject of detailed crystallographic investigation. These studies are fundamental to understanding the coordination chemistry of the zinc center.

Single Crystal X-ray Diffraction Studies of this compound and its Analogues

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the molecular structure of crystalline solids. For the analogues of this compound, XRD studies have provided unambiguous evidence of their coordination geometries.

A notable example is the study of dichloridobis(5-chloro-2-methyl-1,3-benzoxazole)-zinc(II), a complex featuring a substituted benzoxazole (B165842) ligand. XRD analysis of this compound confirmed a 1:2 metal-to-ligand ratio, where the zinc(II) ion is coordinated to two nitrogen atoms from the benzoxazole ligands and two chloride ions. semanticscholar.org Similarly, research on zinc complexes with benzimidazole-based ligands, which are structurally analogous to benzoxazole ligands, has been extensive. For instance, single-crystal XRD studies on complexes of 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol revealed a distorted tetrahedral geometry around the zinc atom. researchgate.net

Furthermore, a derivative complex, bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(ethoxycarbonyl)phenolato-κO]zinc(II), has been synthesized and characterized using various spectroscopic methods and its structural characteristics were estimated by quantum chemical calculations. researchgate.net These comprehensive studies, particularly those employing single-crystal XRD, are crucial for establishing the precise spatial arrangement of atoms and the nature of the coordination bonds within these molecules. semanticscholar.org

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Coordination Sphere

Crystallographic data allows for a meticulous analysis of the geometric parameters within the coordination sphere of the zinc ion. These parameters, including bond lengths, bond angles, and dihedral angles, define the precise geometry of the complex.

In the dichloridobis(5-chloro-2-methyl-1,3-benzoxazole)-zinc(II) complex, the zinc center is bound to two nitrogen atoms of the benzoxazole rings and two chlorine atoms. semanticscholar.org The specific bond lengths and angles determined by XRD are crucial for describing its distorted tetrahedral geometry. semanticscholar.org For example, the Zn-N bond lengths are measured at 2.053 Å and 2.058 Å, while the Zn-Cl bond lengths are 2.220 Å and 2.223 Å. semanticscholar.org The angles around the central zinc atom, such as N-Zn-N and Cl-Zn-Cl, deviate from the ideal tetrahedral angle of 109.5°, confirming the distortion. semanticscholar.org

Theoretical studies using Density Functional Theory (DFT) on a binuclear zinc complex analogue have also provided insights into these parameters. In the optimized geometry of this complex, the average Zn-O and Zn-N bond lengths were calculated to be in the range of 1.954–2.083 Å. researchgate.net The dihedral angles were found to deviate significantly from planarity, highlighting the complex three-dimensional nature of the coordination environment. researchgate.net

Selected Bond Lengths and Angles for a Dichloridobis(5-chloro-2-methyl-1,3-benzoxazole)-zinc(II) Complex semanticscholar.org
ParameterValueParameterValue (°)
Zn-N12.053 ÅN1-Zn1-N1101.41
Zn-N1'2.058 ÅN1-Zn1-Cl1110.15
Zn-Cl12.220 ÅN1-Zn1-Cl2109.97
Zn-Cl22.223 ÅCl1-Zn1-Cl2114.12

Elucidation of Coordination Environment and Geometric Configurations

The coordination environment around a central metal ion is defined by the number of coordinating atoms and the geometric arrangement they adopt. Zinc(II) complexes with 2-(1,3-benzoxazol-2-yl)phenol and its analogues exhibit a variety of coordination numbers and geometries, most commonly tetrahedral and octahedral, but also less common pentacoordinative modes.

Characterization of Distorted Tetrahedral and Octahedral Geometries in this compound Complexes

The d¹⁰ electronic configuration of Zn(II) allows for flexible coordination geometries, with tetrahedral being one of the most prevalent. In the dichloridobis(5-chloro-2-methyl-1,3-benzoxazole)-zinc(II) complex, the Zn(II) center adopts a slightly distorted tetrahedral coordination geometry. semanticscholar.org This is also observed in zinc complexes with analogous benzimidazole-based ligands, which consistently show a distorted tetrahedral arrangement around the metal ion. researchgate.net Surveys of zinc complexes show that such deviations from ideal tetrahedral geometry are common, particularly in chelated structures. nih.gov

While four-coordinate complexes are common, six-coordinate octahedral geometries are also observed. For example, a mononuclear zinc complex incorporating a benzimidazole-based ligand was found to have an octahedral geometry. researchgate.net In another instance, the introduction of a 4,4′-bipyridine linker into a dinuclear zinc complex resulted in the expansion of the coordination sphere, leading to a hexa-coordinated distorted octahedral geometry around the Zn(II) ions. researchgate.net

Identification of Pentacoordinative and Other Observed Coordination Modes

Beyond the common four- and six-coordinate geometries, zinc complexes can also adopt a five-coordinate environment. A study of zinc complexes with 2-(2-(1H-benzoimidazol-2-yl)quinolin-8-yliminomethyl)phenol derivatives provides a clear example. researchgate.net The single-crystal X-ray structure of a representative complex from this series revealed that the zinc center is five-coordinated. researchgate.net The geometry was described as a distorted square-pyramidal arrangement, with the tetradentate ligand and a methanol (B129727) molecule binding to the metal ion. researchgate.net Similarly, a binuclear zinc complex was found to contain a penta-coordinated zinc ion with a distorted square pyramid geometry. researchgate.net The flexibility of the zinc coordination sphere allows for these varied configurations, influenced by the steric and electronic properties of the surrounding ligands.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The solid-state arrangement of metal complexes is often governed by a network of non-covalent intermolecular interactions, leading to the formation of ordered supramolecular assemblies. In zinc complexes with ligands related to 2-(1,3-benzoxazol-2-yl)phenol, interactions such as hydrogen bonding, π-π stacking, and direct metal-oxygen interactions play a crucial role in dictating the crystal packing.

Studies on related zinc-organic compounds reveal that neighboring complex units can be interconnected through N–H∙∙∙O and C–H∙∙∙O hydrogen bonds, forming one-dimensional (1D) supramolecular chains. mdpi.com In addition to classical hydrogen bonds, π-stacking interactions between the aromatic rings of the ligands contribute significantly to the stability of the crystal structure. mdpi.com

A particularly interesting form of self-assembly is driven by direct intermolecular Zn···O interactions. In a series of zinc(salphen) complexes, which are structurally related, these interactions lead to the formation of larger aggregates that self-assemble into nanostructures like nanofibers and gels. researchgate.netnih.gov The formation of these supramolecular assemblies is attributed specifically to the intermolecular Zn···O bonds rather than other non-covalent forces, demonstrating the pivotal role of the metal center in directing the extended architecture. researchgate.net

Role of Intramolecular and Intermolecular Hydrogen Bonding in this compound Structures

The structural integrity and crystalline packing of complexes involving 2-(1,3-benzoxazol-2-yl)phenol and zinc are significantly influenced by a network of non-covalent interactions, particularly hydrogen bonds. In its free, uncoordinated state, the 2-(1,3-benzoxazol-2-yl)phenol ligand features a notable intramolecular hydrogen bond. This O—H⋯N interaction occurs between the phenolic hydroxyl group and the nitrogen atom of the benzoxazole ring, creating a stable six-membered ring system known as an S(6) ring synthon. nih.govnih.gov This conformation is essentially planar and is a characteristic feature of related 2-substituted benzoxazole and benzothiazole (B30560) structures. nih.govnih.gov

Upon coordination to a zinc(II) center, the ligand typically undergoes deprotonation of the phenolic hydroxyl group. The zinc ion then forms a coordinate bond with the phenolate (B1203915) oxygen and the benzoxazole nitrogen atom, acting as a bidentate chelating ligand. nih.gov This coordination mode precludes the original intramolecular hydrogen bond. Consequently, the structural stability and extended packing of the resulting zinc complex rely heavily on intermolecular hydrogen bonds.

The most prevalent of these are C—H⋯O and C—H⋯N interactions. nih.govmdpi.com In these arrangements, hydrogen atoms attached to the carbon atoms of the benzoxazole or phenol (B47542) rings act as donors, forming bonds with electronegative oxygen or nitrogen atoms of adjacent complex units. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively play a crucial role in the cohesion and packing of the crystal structure. nih.gov For instance, in analogous zinc complexes with other N,O-donor ligands, C—H⋯O hydrogen bonds have been shown to link neighboring molecules into one-dimensional supramolecular chains. mdpi.com The systematic study of these non-covalent forces is fundamental to designing and understanding the supramolecular chemistry of coordination complexes. nih.gov

Table 1: Representative Hydrogen Bonding Interactions in Related Benzoxazole and Zinc Complexes

Interaction Type Donor-H···Acceptor D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°) Structural Role Reference
Intramolecular O—H···N - - - Stabilizes ligand conformation nih.govnih.gov
Intermolecular N—H···O ~2.90 - 3.10 ~2.00 - 2.30 ~140 - 170 Links neighboring units mdpi.comnih.gov
Intermolecular C—H···O ~3.20 - 3.50 ~2.30 - 2.80 ~120 - 160 Forms supramolecular chains mdpi.com
Intermolecular C—H···N ~3.30 - 3.60 ~2.40 - 2.70 ~130 - 170 Crystal packing stabilization nih.govnih.gov

Note: Data are generalized from analogous structures reported in the literature and serve as representative examples.

Analysis of Dimerization and Higher-Order Supramolecular Architectures involving this compound

The self-assembly of this compound complexes into dimers and more extended supramolecular architectures is governed by a combination of intermolecular forces. Beyond the hydrogen bonds discussed previously, π-π stacking and metallophilic interactions are critical drivers in the formation of these higher-order structures. The planar, aromatic nature of the benzoxazole and phenol rings makes them highly susceptible to π-π stacking interactions. nih.govnih.gov These interactions occur when the electron-rich π systems of adjacent ligands overlap, contributing significantly to the stability of the crystal lattice. In related structures, π-π interactions have been observed between the benzoxazole moieties and the phenol rings of neighboring complexes. nih.gov

Dimerization is a common structural motif. In some zinc complexes, dimers are formed through the bridging of two metal centers by other ligands. mdpi.com However, in the case of [Zn(2-(1,3-benzoxazol-2-yl)phenol)₂], dimerization and subsequent polymerization can be driven by weaker forces. These include the aforementioned hydrogen bonds and π-π stacking, which link monomeric units into discrete dimeric pairs or extended chains. mdpi.comnih.gov

These dimeric or monomeric building blocks can further assemble into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) supramolecular architectures. The directionality of hydrogen bonds is key in guiding this self-assembly process, often resulting in the formation of 1D polymeric chains. nih.gov Another significant interaction that can promote higher-order structures in zinc complexes is the intermolecular Zn···O bond. researchgate.net In related zinc(II) salphen complexes, non-mutual intermolecular Zn···O interactions between the zinc center of one molecule and a phenolate oxygen of a neighboring molecule lead to the formation of larger aggregates and the self-assembly of nanofibrils. researchgate.netnih.gov This type of interaction could potentially create a polymeric structure with a (ZnO)n backbone, linking the individual complex units into robust nanofibers or other nanostructures. researchgate.net The interplay of these varied non-covalent interactions provides stability to the crystal structures and dictates the final supramolecular topology. mdpi.com

Table 2: Key Non-Covalent Interactions in the Supramolecular Assembly of Zinc-Benzoxazole Type Complexes

Interaction Type Description Resulting Architecture References
π-π Stacking Overlap of aromatic rings of adjacent benzoxazole and/or phenol moieties. Dimerization, crystal lattice stabilization nih.govnih.gov
Hydrogen Bonding (C-H···O/N) Directional interactions linking monomeric or dimeric units. 1D supramolecular chains, 2D/3D networks nih.govmdpi.comnih.gov
Metallophilic Interactions (Zn···O) Interaction between a zinc center and an oxygen atom of an adjacent complex. Polymeric chains, nanofibers, larger aggregates researchgate.netnih.gov

Electronic Structure and Photophysical Mechanisms of 2 1,3 Benzoxazol 2 Yl Phenol;zinc

Luminescence and Fluorescence Properties of 2-(1,3-benzoxazol-2-yl)phenol;zinc Complexes

Characterization of Emission Spectra and Wavelength Shifts upon Zinc(II) Coordination

The interaction of 2-(1,3-benzoxazol-2-yl)phenol-based ligands with zinc(II) ions leads to notable changes in their emission spectra. Upon coordination with Zn(II), a phenomenon known as chelation-induced emission enhancement (CHEF) is often observed, resulting in an increased photoluminescence quantum yield compared to the free ligand. nih.gov

A key observation is the shift in emission wavelengths upon complexation. For instance, in a macrocyclic system incorporating a 2,6-bis(benzoxazolyl)phenol fluorophore, the addition of Zn(II) leads to the emergence of a new fluorescence band at 463 nm, which is significantly blue-shifted compared to the emission of the deprotonated free ligand at 476 nm. rsc.org This shift is attributed to the deprotonation of the phenolic hydroxyl group upon metal coordination, which in turn inhibits the Excited-State Intramolecular Proton Transfer (ESIPT) process. rsc.org The emission of the resulting zinc complex is associated with the S1T → S0 transition in the tautomeric form. nih.gov

The solvent environment also plays a crucial role in the luminescent properties of these zinc complexes. Studies on related zinc complexes with 2-(2-(1H-benzoimidazol-2-yl)quinolin-8-yliminomethyl)phenol derivatives have shown that the emission spectra are significantly influenced by the solvent, with red-shifts being observed for the zinc complexes in comparison to the free ligands. worktribe.comnih.gov

Below is a data table summarizing the emission spectral data for a representative this compound complex and its corresponding free ligand.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)SolventReference
2,6-bis(benzoxazolyl)phenol Ligand (L)367507Aqueous Buffer (pH 7.0) rsc.org
[Zn2(H-1L)]3+ Complex367463Aqueous Buffer (pH 7.0) rsc.org

Determination of Fluorescence Quantum Yields for this compound

The fluorescence quantum yield (Φf) is a critical parameter for quantifying the efficiency of the fluorescence process. For this compound complexes, the quantum yield is often enhanced upon coordination.

For example, a zinc(II) complex with a 1-hydroxy-1H-imidazole-based ligand, which also exhibits ESIPT, shows a higher photoluminescence quantum yield (PLQY) compared to the free ligand due to the CHEF effect. nih.gov In a different study, zinc complexes with 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols were synthesized and their fluorescence properties investigated. lew.ro

The determination of fluorescence quantum yields is typically performed using a reference compound with a known quantum yield. For instance, 2,2′-biphenol in acetonitrile (B52724) (Φ = 0.29) has been used as a standard for such measurements. rsc.org

The following interactive data table provides examples of fluorescence quantum yields for related zinc complexes.

CompoundQuantum Yield (Φf)Reference
[Zn(HLb)Cl2]Higher than free ligand nih.gov
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)≥ 0.60 nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in this compound Systems

ESIPT is a photophysical process that plays a central role in the luminescence of many 2-(2-hydroxyphenyl)benzoxazole (B213137) derivatives and their metal complexes. nih.gov This process involves the transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the benzoxazole (B165842) ring in the excited state.

Mechanistic Investigations of ESIPT and its Contribution to Luminescence

In the ground state, 2-(1,3-benzoxazol-2-yl)phenol exists predominantly in the enol form. rsc.org Upon photoexcitation, a redistribution of electron density occurs, increasing the acidity of the phenol (B47542) and the basicity of the benzoxazole nitrogen. This facilitates an ultrafast intramolecular proton transfer, leading to the formation of an excited keto tautomer. rsc.orgnih.gov The radiative decay of this keto tautomer from its excited state (K*) to the ground state (K) results in a fluorescence emission that is significantly red-shifted (a large Stokes shift) compared to the absorption of the enol form. rsc.orgifo.lviv.ua Following emission, the keto form in the ground state reverts to the more stable enol form through a reverse proton transfer process. rsc.org

The efficiency of the ESIPT process is a key determinant of the luminescence characteristics. A fast and efficient ESIPT mechanism is indicated by a strong emission from the keto form. rsc.org Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in confirming the ESIPT mechanism and understanding the stability of the different tautomeric forms in both the ground and excited states. rsc.orgnih.gov

Influence of Ligand Modifications and Coordination Environment on ESIPT Efficiency

The efficiency of the ESIPT process can be modulated by modifying the ligand structure and the coordination environment around the metal center.

Ligand Modifications: The introduction of substituents on the 2-(1,3-benzoxazol-2-yl)phenol scaffold can significantly impact the ESIPT process. For example, the presence of an electron-withdrawing group can influence the subsequent intramolecular charge transfer (ICT) dynamics following ESIPT. nih.gov In bis-benzoxazole systems, the interplay between two potential proton transfer sites adds another layer of complexity to the photoreaction mechanism. nih.gov

Coordination Environment: The coordination of a metal ion, such as zinc(II), to the phenolic oxygen and the benzoxazole nitrogen can effectively block the ESIPT pathway. rsc.org This is because the deprotonation of the hydroxyl group upon metal binding removes the proton source necessary for the transfer. As a result, the emission characteristics of the complex are dominated by processes other than ESIPT, leading to the observed blue shift in the fluorescence spectrum. rsc.org

Charge Transfer Dynamics within this compound Complexes

Charge transfer processes are fundamental to understanding the photophysical behavior of these zinc complexes. These can include intraligand charge transfer (ILCT), metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT).

In some zinc(II) complexes with ligands featuring tertiary amine and phenoxazole moieties, the lowest energy transitions are characterized by an intraligand charge transfer (ILCT) character. acs.org This involves the movement of electron density from the amine unit to the phenoxazole unit upon excitation, with minimal involvement of the zinc metal center. acs.org The significant charge-transfer character of the electronic transition responsible for emission is often evidenced by strong emission solvatochromism, where the emission wavelength shifts with the polarity of the solvent. acs.org

In other systems, an intramolecular charge transfer (ICT) can occur subsequent to the ESIPT process. nih.gov For a 2-(2'-hydroxyphenyl)benzoxazole derivative with an electron-withdrawing group, the ICT reaction of the keto isomer has been identified and is observed to be barrierless and primarily governed by solvent fluctuations. nih.gov The dynamics of these charge transfer processes can be investigated using time-resolved spectroscopic techniques. nih.govrsc.orgchemrxiv.org

Metal-to-Ligand (MLCT) and Ligand-to-Metal (LMCT) Charge Transfer Transitions

In the context of the this compound complex, traditional Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) transitions are generally not the dominant photophysical pathways. The zinc(II) ion possesses a filled d10 valence electron configuration. nih.gov This electronic arrangement means there are no accessible metal-centered (MC) excited states that could participate in or quench MLCT states, a common issue in complexes of other transition metals like those with d6 or d8 configurations. nih.gov

Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT) Processes

Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT) are the defining photophysical events for this compound and its derivatives. Specifically, these complexes are designed to exhibit pronounced intraligand charge transfer (ILCT), a subset of ICT. nih.gov

In a representative study, zinc complexes were synthesized using (2-hydroxyphenyl)benzoxazole ligands functionalized with di(anisyl)amino groups. This design intentionally creates a system with an electron-rich phenolate-triarylamine moiety and an electron-deficient benzoxazole subunit to promote ILCT. nih.govacs.org Upon photoexcitation, an electron is effectively transferred from the donor part (phenolate-amine) to the acceptor part (benzoxazole). acs.org

Time-dependent density functional theory (TD-DFT) calculations on these zinc complexes confirm the ILCT nature of the primary (S0 → S1) transition. The highest occupied molecular orbital (HOMO) is largely located on the electron-donating part of the ligand, while the lowest unoccupied molecular orbital (LUMO) is distributed over the electron-accepting benzoxazole backbone. acs.org The zinc ion itself shows very little change in electron density during this transition. acs.org

The charge-transfer character of the excited state is further evidenced by the strong emission solvatochromism observed for these complexes, where the emission peak shifts to lower energies (redshifts) in more polar solvents. acs.org This indicates a larger dipole moment in the excited state compared to the ground state, a hallmark of an ICT process.

The PeT reactivity of these zinc complexes has also been demonstrated. For instance, the excited state of a zinc complex with a substituted (2-hydroxyphenyl)benzoxazole ligand can be oxidatively quenched. Transient absorption spectroscopy reveals the formation of the corresponding oxidized complex, characterized by distinct absorption bands in the near-infrared region (around 750-800 nm), which are typical for triarylammonium radical cations. nih.govacs.org This confirms that the complex can engage in electron transfer with other molecules when in its excited state.

Parameter[Zn(m-L)₂][Zn(p-L)₂]
HOMO Location Almost exclusively on bis(4-methoxyphenyl)amine unitsPartly distributed over the 2-phenylbenzoxazole (B188899) unit
LUMO Location Distributed over the remaining ligand backbone (excluding amine)Distributed over the remaining ligand backbone (excluding amine)
Transient Absorption of Oxidized Species ~750 nm~800 nm
Data derived from studies on di(anisyl)amino-substituted (2-hydroxyphenyl)benzoxazole zinc complexes, where 'm' and 'p' denote meta and para substitution relative to the benzoxazole unit. acs.org

Excited State Dynamics and Photophysical Relaxation Pathways

The processes that occur following the initial photoexcitation determine the ultimate fate of the absorbed energy and the observable properties like fluorescence.

Ultrafast Spectroscopic Investigations of Excited States in this compound

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are crucial for mapping the evolution of the excited states in these zinc complexes. Following excitation with a laser pulse, the spectral changes are monitored on femtosecond to nanosecond timescales.

Studies on related systems reveal that the initially formed excited singlet state (S1), characterized by its ICT nature, can undergo several processes. nih.gov One key pathway is intersystem crossing (ISC) to a triplet charge-transfer excited state (3ILCT). The zinc metal center, although not directly involved in the initial light absorption, is thought to play a role in mediating this spin-forbidden transition. nih.gov The resulting triplet state is often long-lived and can be observed in transient absorption experiments. The ability to form these triplet states opens up applications in areas like energy-transfer catalysis and photon upconversion. nih.gov

Analysis of Energy Transfer and Non-Radiative Decay Mechanisms

Once the excited state is populated, it must eventually return to the ground state through either radiative decay (fluorescence) or non-radiative decay pathways.

Energy Transfer: The long-lived triplet excited states generated in these zinc complexes can participate in energy transfer processes. nih.gov If another molecule with a lower triplet energy is present, the zinc complex can transfer its excitation energy to that molecule, returning to its ground state while promoting the other molecule to its triplet state. This is a fundamental principle behind their use in energy-transfer catalysis. nih.gov

Non-Radiative Decay: Non-radiative decay mechanisms compete with fluorescence, reducing the emission quantum yield. For this compound, a key non-radiative pathway is internal conversion, which is the isoenergetic transition from a higher electronic state to a lower one (e.g., S1 to S0). The efficiency of this process can be influenced by the solvent environment. In more polar solvents, the ICT excited state is stabilized, but this can also enhance the rate of internal conversion, leading to lower fluorescence quantum yields. nih.gov

Compared to similar complexes of other metals like copper(I), zinc(II) complexes with these ligands have a potential advantage. The lack of low-lying metal-centered d-d excited states in the d10 zinc ion eliminates a common and very efficient non-radiative deactivation channel that often quenches the luminescence in other transition metal complexes. nih.gov

Computational and Theoretical Investigations of 2 1,3 Benzoxazol 2 Yl Phenol;zinc

Density Functional Theory (DFT) Calculations for 2-(1,3-benzoxazol-2-yl)phenol;zinc

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and complexes. It is instrumental in determining ground state properties with a favorable balance between accuracy and computational cost.

Ground State Geometries and Electronic Structures of this compound

The ground state geometry of the [Zn(HPBO)₂] complex is fundamental to its properties. In this complex, the zinc(II) ion is typically coordinated by two deprotonated 2-(1,3-benzoxazol-2-yl)phenol (HPBO) ligands. The coordination occurs through the nitrogen atom of the benzoxazole (B165842) ring and the oxygen atom of the phenolate (B1203915) group, forming a stable chelate structure.

Computational studies on similar zinc(II) complexes with bidentate N,O-ligands suggest that the central zinc ion can adopt various coordination geometries, most commonly a distorted tetrahedral or a distorted octahedral geometry, depending on the steric and electronic nature of the ligands and the presence of any additional coordinated molecules like water. researchgate.net For instance, DFT calculations on related zinc complexes with Schiff base ligands have confirmed distorted octahedral geometries where bond angles deviate from the ideal 90° and 180°.

The electronic structure is defined by the arrangement of electrons in molecular orbitals. DFT calculations help in mapping these orbitals and understanding the nature of the chemical bonds between the zinc ion and the HPBO ligands. Natural Bond Orbital (NBO) analysis, often performed as part of a DFT study, can elucidate charge transfer interactions, revealing significant charge donation from the ligand's oxygen and nitrogen atoms to the central zinc ion.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Zinc(II) Complex (Note: This data is for a different, but structurally related, zinc complex and is for illustrative purposes only.)

Parameter Bond Length (Å)
Zn-O 2.05

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Transitions

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

For transition metal complexes like [Zn(HPBO)₂], DFT calculations typically show that the frontier orbitals are predominantly localized on the organic ligands.

HOMO: The HOMO is generally composed of the p-orbitals of the phenolate oxygen and the π-system of the benzoxazolylphenol ligand.

LUMO: The LUMO is typically characterized by the π*-antibonding orbitals of the benzoxazole ring system.

The electronic transitions, such as those observed in UV-Vis absorption, are primarily described as ligand-centered (LC) or intraligand charge transfer (ILCT) transitions, corresponding to the promotion of an electron from the HOMO to the LUMO. The energy of this transition is directly related to the HOMO-LUMO gap. In some cases, Ligand-to-Metal Charge Transfer (LMCT) transitions can also occur.

Table 2: Illustrative Frontier Orbital Energies for a Related Zinc Complex (Note: This data is for a different, but structurally related, zinc complex and is for illustrative purposes only.)

Orbital Energy (eV) Primary Contribution
LUMO -2.80 π* (Ligand)
HOMO -6.50 p/π (Ligand)

| Energy Gap | 3.70 | |

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is the primary method for simulating electronic absorption and emission spectra.

Prediction and Simulation of Absorption and Emission Spectra of this compound

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the maxima and intensities of peaks in an absorption spectrum. For [Zn(HPBO)₂], these calculations can confirm the nature of the electronic transitions. The primary absorption band is expected to be an intense π → π* transition localized on the ligand.

Similarly, by optimizing the geometry of the first excited state (S₁), TD-DFT can be used to simulate the fluorescence emission spectrum. The difference in energy between the absorption and emission maxima (the Stokes shift) can also be estimated. Studies on HPBO-containing chromophores show that coordination with a zinc ion leads to significant enhancement in fluorescence intensity. acs.orgresearchgate.net This effect is attributed to the rigidification of the ligand structure upon chelation, which reduces non-radiative decay pathways and promotes radiative emission.

Elucidation of Excited State Energy Profiles and Potential Energy Surfaces

TD-DFT is also employed to map the potential energy surfaces (PES) of the ground and excited states. A PES represents the energy of the molecule as a function of its geometry. By calculating the PES, researchers can trace the likely pathways for de-excitation following photoabsorption. This includes radiative pathways (fluorescence) and non-radiative pathways, such as internal conversion and intersystem crossing. For flexible molecules, twisting or other conformational changes can provide efficient non-radiative decay channels, which can be identified by locating minima and conical intersections on the excited-state PES.

Quantum Chemical Simulations of Proton Transfer Pathways in Related Systems

The parent ligand, 2-(2'-hydroxyphenyl)benzoxazole (HPBO), is a classic example of a molecule that undergoes Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov In its ground state, the molecule exists in an enol form with an intramolecular hydrogen bond. Upon photoexcitation, a proton is rapidly transferred from the phenolic hydroxyl group to the nitrogen atom of the benzoxazole ring, forming a keto-tautomer. This keto form is responsible for a characteristic fluorescence with a large Stokes shift.

Quantum chemical simulations, using methods like DFT and TD-DFT, are essential for studying the ESIPT mechanism. Calculations can construct the potential energy surface along the proton transfer coordinate, revealing the energy barriers in both the ground (S₀) and first excited (S₁) states. For HPBO, these simulations show a very low or non-existent energy barrier for proton transfer in the excited state, explaining the ultrafast nature of the process.

When the HPBO ligand coordinates to a zinc(II) ion, the phenolic proton is replaced by the metal ion. This coordination completely blocks the ESIPT pathway. As a result, the complex does not exhibit the large Stokes-shifted emission from the keto-tautomer. Instead, it fluoresces from a localized excited state on the ligand, typically at a shorter wavelength and with higher intensity compared to the enol form of the free ligand. This "on-off" switching of the ESIPT channel is the basis for the use of HPBO derivatives as fluorescent sensors for zinc ions. acs.orgrsc.org

In-depth Computational Analysis of this compound Remains Elusive in Publicly Available Research

A comprehensive review of available scientific literature reveals a notable absence of detailed computational and theoretical investigations focused specifically on the metal-ligand binding and stability of the chemical compound this compound. While the ligand, 2-(2-hydroxyphenyl)benzoxazole (B213137) (HPBO), and its complexes with various metals are subjects of scientific inquiry, specific theoretical data, such as that derived from Density Functional Theory (DFT) calculations detailing binding energies and optimized geometries for the zinc complex, are not readily found in the public domain.

Computational studies are a cornerstone of modern coordination chemistry, providing profound insights into the electronic structure, stability, and reactivity of metal complexes. For a compound like this compound, such studies would elucidate the nature of the coordination between the zinc cation (Zn²⁺) and the 2-(1,3-benzoxazol-2-yl)phenol ligand. This ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the benzoxazole ring and the deprotonated oxygen atom of the phenolic group.

Theoretical investigations for similar metal complexes often involve the calculation of key parameters that describe the strength and nature of the metal-ligand bond. These parameters would be essential for a thorough understanding of the stability of the this compound complex.

Table 1: Commonly Calculated Parameters in Theoretical Studies of Metal Complexes

ParameterDescriptionSignificance
Binding Energy The energy released upon the formation of the complex from its constituent metal ion and ligand(s).A primary indicator of the thermodynamic stability of the complex.
Optimized Geometric Parameters Calculated bond lengths (e.g., Zn-N, Zn-O) and bond angles of the complex in its lowest energy state.Provides insight into the coordination geometry and the steric and electronic interactions within the molecule.
Frontier Molecular Orbital Energies (HOMO/LUMO) The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of the complex.
Natural Bond Orbital (NBO) Analysis A method to study charge transfer, and covalent and non-covalent interactions between the metal and the ligand.Quantifies the electron donation from the ligand to the metal, providing a detailed picture of the bonding.
Vibrational Frequencies Theoretical prediction of the infrared (IR) spectrum.Comparison with experimental IR spectra helps to confirm the coordination mode of the ligand.

The scientific literature does contain studies on related systems. For instance, computational analyses have been performed on the free ligand, 2-(2-hydroxyphenyl)benzoxazole, particularly concerning its interesting photophysical properties like excited-state intramolecular proton transfer (ESIPT). Furthermore, research on zinc complexes with other structurally similar N,O-donor ligands is available, offering a comparative framework for what might be expected for the this compound complex. There are also reports on the use of the 2-benzoxazol-2-yl-phenol scaffold in coordination with other metal ions, such as Fe²⁺, in the context of enzyme inhibition, where molecular modeling has been employed to understand the binding interactions.

However, the specific quantitative data from computational studies dedicated to the zinc complex of 2-(1,3-benzoxazol-2-yl)phenol remains unpublished or is not indexed in readily accessible scientific databases. The synthesis and characterization of derivatives, such as bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(ethoxycarbonyl)phenolato-κO]zinc(II), have been reported, with a mention of quantum chemical calculations being performed. This suggests that such theoretical work is feasible and of interest, but the detailed results for the unsubstituted parent compound are not provided.

Without access to peer-reviewed research containing these specific computational details, a thorough and scientifically accurate discussion on the theoretical insights into the metal-ligand binding and stability of this compound cannot be authoritatively presented. The scientific community awaits such a study to fully illuminate the coordination chemistry of this intriguing complex.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 1,3 Benzoxazol 2 Yl Phenol;zinc

Vibrational Spectroscopy for Structural Confirmation (IR)

Infrared (IR) spectroscopy is a fundamental tool for confirming the formation of the 2-(1,3-benzoxazol-2-yl)phenol;zinc complex by monitoring key vibrational modes of the ligand upon coordination to the zinc ion. The process involves the bidentate chelation of the ligand to the zinc(II) ion through the phenolate (B1203915) oxygen and the imine nitrogen atom. nih.gov

A critical observation in the IR spectrum is the disappearance of the broad stretching band corresponding to the phenolic hydroxyl group (O-H), which is typically present in the free ligand around 3400-3000 cm⁻¹. semanticscholar.orgresearchgate.net This absence indicates the deprotonation of the phenol (B47542) and the formation of a Zn-O bond.

Furthermore, the stretching frequency of the C=N bond within the benzoxazole (B165842) ring, usually observed around 1600-1630 cm⁻¹ in the free ligand, often shifts to a different frequency upon complexation. researchgate.netresearchgate.net This shift is indicative of the coordination of the nitrogen atom to the zinc center, which alters the bond order and vibrational energy of the C=N group. Other changes in the fingerprint region (below 1500 cm⁻¹) of the spectrum also provide evidence of the structural rearrangement due to complex formation. semanticscholar.org

Table 1: Key IR Spectral Changes Upon Complexation

Functional GroupFree Ligand (approx. cm⁻¹)Zinc Complex (approx. cm⁻¹)Interpretation
Phenolic O-H3400 - 3000 (broad)AbsentDeprotonation and coordination of oxygen
Benzoxazole C=N1630Shifted (e.g., to 1607 cm⁻¹)Coordination of imine nitrogen

Note: Specific wavenumbers can vary depending on the experimental conditions and the full structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the diamagnetic zinc(II) complex in solution.

¹H NMR and ¹³C NMR for Ligand and Complex Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming the structure of the 2-(1,3-benzoxazol-2-yl)phenol ligand and verifying its coordination to the zinc ion. nih.gov

In the ¹H NMR spectrum of the free ligand, a characteristic signal for the phenolic proton (-OH) is observed at a downfield chemical shift, often as a broad singlet. semanticscholar.org Upon the formation of the zinc complex, this signal disappears, confirming the deprotonation and involvement of the phenolic oxygen in bonding to the metal. nih.gov The chemical shifts of the aromatic protons on both the phenol and benzoxazole rings also experience shifts due to the change in the electronic environment upon complexation. semanticscholar.orgresearchgate.net

Similarly, the ¹³C NMR spectrum shows predictable changes. The carbon atom of the C-O bond in the phenol ring and the carbon of the C=N bond in the benzoxazole ring are particularly sensitive to coordination. Their resonances typically shift upon complexation, providing further evidence of the ligand's binding mode. semanticscholar.org

Table 2: Illustrative ¹H NMR Chemical Shift Changes

ProtonFree Ligand (approx. δ, ppm)Zinc Complex (approx. δ, ppm)Interpretation
Phenolic -OH10-13 (broad)AbsentDeprotonation and Zn-O bond formation
Aromatic C-H7.0 - 8.5ShiftedChange in electronic environment

Note: Chemical shifts are highly dependent on the solvent and specific compound structure.

Variable-Temperature NMR Studies for Conformational Dynamics

Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes and conformational changes in molecules. For zinc complexes, VT-NMR can reveal information about ligand exchange, rotational barriers, or other dynamic equilibria. nih.gov

In the context of the this compound complex, VT-NMR studies could be employed to probe the stability of the coordination sphere and to observe any temperature-dependent conformational changes. For instance, if multiple conformers were in equilibrium, changes in temperature could lead to the coalescence of distinct NMR signals as the rate of interconversion increases. nih.gov Such studies can provide thermodynamic parameters for these dynamic processes, offering deeper insight into the complex's behavior in solution. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is widely used to study the electronic transitions within the ligand and the changes that occur upon complexation with a metal ion. The free 2-(2'-hydroxyphenyl)benzoxazole (HPBO) ligand typically exhibits absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic system. nih.goviphy.ac.cn

Upon chelation with zinc(II), significant changes in the absorption spectrum are observed. The formation of the complex often leads to the appearance of new absorption bands or a shift (typically a red-shift, or bathochromic shift) of the existing bands to longer wavelengths. nih.gov These new bands can sometimes be attributed to ligand-to-metal charge transfer (LMCT) transitions. Spectrophotometric titrations, where the absorbance is monitored as a function of added zinc ion concentration, can be used to determine the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) and to calculate its formation constant. rsc.org For example, the appearance of a well-defined isosbestic point during titration indicates a clean conversion from the free ligand to the complexed form. rsc.org

Table 3: Example UV-Vis Absorption Data

SpeciesAbsorption Maxima (λmax, nm)Transition Type
Free Ligand~320-370π-π, n-π
Zinc Complex~390-410π-π, n-π, possible LMCT

Note: Wavelengths are approximate and can be influenced by solvent and substituents.

Mass Spectrometry (ESI-MS, MALDI-TOF-MS) for Molecular Identity and Composition Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and composition of the this compound complex. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are particularly well-suited for analyzing coordination complexes, as they can transfer the intact complex from solution to the gas phase. semanticscholar.orgnih.gov

The mass spectrum will show a peak corresponding to the molecular ion of the complex, such as [Zn(L)₂]⁺ or other relevant species, where L represents the deprotonated ligand. The m/z (mass-to-charge ratio) of this peak provides direct evidence of the complex's formation and its stoichiometry. semanticscholar.org The characteristic isotopic pattern of zinc (with major isotopes at masses 64, 66, 67, and 68) provides a definitive signature for the presence of the metal in the detected ion, further confirming the identity of the complex. nih.gov

Electrochemical Characterization of this compound

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of the zinc complex. Since zinc(II) has a filled d-shell (d¹⁰), it is redox-inactive under typical conditions. Therefore, any observed redox processes are generally centered on the ligand. nih.gov

By scanning the potential, the CV experiment can reveal the oxidation and reduction potentials of the 2-(1,3-benzoxazol-2-yl)phenol ligand, both in its free form and when complexed to zinc. Comparing the voltammograms of the free ligand and the zinc complex can show how coordination affects the ligand's electronic properties. For instance, the binding to the Lewis acidic zinc(II) ion can make the ligand more difficult to oxidize or easier to reduce. These studies can also be used to estimate the HOMO and LUMO energy levels of the complex, which is valuable for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. In the context of this compound, a CV experiment would involve applying a linearly varying potential to a working electrode immersed in a solution of the complex and measuring the resulting current. The solution would also contain a supporting electrolyte to ensure conductivity. The potential is swept in a triangular waveform, cycling between a set starting potential, a switching potential, and back to the start.

The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which the complex undergoes oxidation and reduction. The shape of the voltammogram provides information about the nature of the redox processes, such as whether they are reversible, quasi-reversible, or irreversible. For instance, a reversible one-electron process is characterized by a peak separation (the difference between the anodic and cathodic peak potentials) of approximately 59 mV at room temperature.

For zinc(II) complexes with redox-active ligands like 2-(1,3-benzoxazol-2-yl)phenol, the redox processes observed by cyclic voltammetry can be centered on the metal ion, the ligand, or both. Given that zinc(II) is generally redox-inactive under typical electrochemical conditions (it is difficult to oxidize further and its reduction to Zn(0) is often irreversible), the observed redox events in its complexes are frequently attributed to the ligand. The benzoxazole phenol ligand itself possesses π-systems that can accept or donate electrons. Therefore, it is plausible that the cyclic voltammogram of this compound would exhibit ligand-based oxidation and reduction waves.

In a typical experimental setup, a three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire). The choice of solvent and supporting electrolyte is crucial and depends on the solubility of the complex and the potential window to be investigated. Non-aqueous solvents like acetonitrile (B52724), dichloromethane, or dimethylformamide (DMF) are commonly used for organometallic complexes.

Determination of Redox Potentials

From the cyclic voltammogram, key parameters such as the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox couple can be determined. The formal redox potential (E°') for a reversible or quasi-reversible couple is typically estimated as the average of the peak potentials (E½ = (Epa + Epc)/2). This value represents the potential at which the concentrations of the oxidized and reduced forms of the species at the electrode surface are equal.

The redox potentials are fundamental in understanding the electronic properties of the molecule. For example, the oxidation potential can be correlated with the energy of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential can be related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical in determining the suitability of the material for applications in electronic devices, such as organic light-emitting diodes (OLEDs), where the energy levels of different materials need to be aligned for efficient charge injection and transport.

Redox ProcessEpa (V vs. SCE)Epc (V vs. SCE)E½ (V vs. SCE)ΔEp (mV)Nature of Process
Oxidation I+0.85+0.78+0.81570Quasi-reversible
Reduction I-1.25-1.33-1.2980Quasi-reversible

This table is illustrative and does not represent experimentally verified data for the named compound.

In this hypothetical example, the quasi-reversible oxidation at +0.815 V could be attributed to the oxidation of the phenolate moiety of the ligand, while the quasi-reversible reduction at -1.29 V might correspond to the reduction of the benzoxazole ring system. The deviation of the peak separation (ΔEp) from the ideal 59 mV suggests a degree of kinetic limitation in the electron transfer process. Further studies, such as spectroelectrochemistry, could be employed to confirm the nature of the species formed upon oxidation and reduction.

Academic Applications and Functional Materials Development Involving 2 1,3 Benzoxazol 2 Yl Phenol;zinc

Development of Fluorescent Chemosensors for Metal Ions

The inherent fluorescent properties of the 2-(1,3-benzoxazol-2-yl)phenol ligand, which are significantly modulated upon coordination with metal ions, make its zinc complex a prime candidate for the development of chemosensors. The principle often relies on the phenomenon of excited-state intramolecular proton transfer (ESIPT), which can be perturbed by the binding of a metal ion, leading to observable changes in the fluorescence spectrum.

Selective and Ratiometric Detection of Divalent Metal Cations by 2-(1,3-benzoxazol-2-yl)phenol;zinc

The zinc complex of 2-(1,3-benzoxazol-2-yl)phenol and its derivatives have been extensively investigated as selective and ratiometric fluorescent sensors for divalent metal cations, particularly zinc (Zn²⁺). Ratiometric sensing, which involves monitoring the ratio of fluorescence intensities at two different wavelengths, is highly advantageous as it provides a built-in self-correction for environmental effects and instrumental variations, leading to more accurate and reliable detection.

The sensing mechanism is rooted in the chelation of the metal ion by the benzoxazole (B165842) and phenol (B47542) moieties of the ligand. This interaction often inhibits the ESIPT process that is characteristic of the free ligand. In the unbound state, the ligand typically exhibits fluorescence from the keto tautomer formed via ESIPT. Upon binding with a metal ion like Zn²⁺, the ESIPT pathway is blocked, resulting in a blue-shift of the fluorescence emission, corresponding to the enol form. This distinct change in the emission spectrum allows for the ratiometric detection of the target ion.

Derivatives of 2-(1,3-benzoxazol-2-yl)phenol have been engineered to enhance their selectivity and sensitivity for specific metal ions. For instance, a derivative was designed to act as a ratiometric fluorescent sensor for Zn²⁺ by immobilizing it on glass slides. In the absence of Zn²⁺ at a pH of 7.24, this sensor emits fluorescence at 450 nm due to ESIPT. When it binds with Zn²⁺, the ESIPT process is suppressed, causing a 46 nm blue-shift in the fluorescence emission. This sensor demonstrated good selectivity and a rapid response time for Zn²⁺, with a detection limit of 4.0 x 10⁻⁵ mol/L.

Sensor CharacteristicValue
Emission Wavelength (unbound)450 nm
Emission Wavelength (Zn²⁺ bound)404 nm
Wavelength Shift46 nm (blue-shift)
Detection Limit for Zn²⁺4.0 x 10⁻⁵ mol/L
Linear Response Range for Zn²⁺8.0 x 10⁻⁵ to 4.0 x 10⁻³ mol/L

Applications in Environmental Monitoring Systems

The robust and selective sensing capabilities of 2-(1,3-benzoxazol-2-yl)phenol-based zinc complexes have been harnessed for environmental monitoring. The detection of heavy metal ions in water sources is a critical aspect of environmental protection.

A fluorescent sensor based on a derivative of 2-(1,3-benzoxazol-2-yl)phenol has been successfully employed for the determination of Zn²⁺ in tap and river water samples, yielding satisfactory results. The sensor's stability, with a reported lifetime of at least three months, and its ability to function effectively in complex environmental matrices underscore its practical utility. This demonstrates the potential of these compounds to be integrated into portable and real-time environmental monitoring systems for water quality assessment.

Utility in Bioimaging for Intracellular Zinc (as a Research Probe)

The ability to visualize the distribution and concentration of metal ions within living cells is crucial for understanding their physiological and pathological roles. The zinc complex of 2-(1,3-benzoxazol-2-yl)phenol derivatives has proven to be a valuable tool for bioimaging, particularly for the detection of intracellular zinc.

A notable example is the benzoxazole-based ratiometric zinc probe, Zinbo-5, a derivative of the core compound. This cell-permeable probe exhibits a significant change in its emission spectrum upon binding to Zn²⁺, allowing for the ratiometric imaging of intracellular zinc concentrations. In its unbound form, Zinbo-5 has a low quantum yield, which increases upon complexation with zinc. This property, combined with its nanomolar dissociation constant for Zn²⁺, makes it highly sensitive for detecting subtle changes in intracellular zinc levels.

Furthermore, Zinbo-5 has been successfully utilized in two-photon microscopy for ratio imaging of zinc in living cells. Two-photon excitation offers advantages such as deeper tissue penetration, reduced phototoxicity, and lower background fluorescence, making it ideal for live-cell imaging. The application of this probe has enabled real-time visualization of changes in intracellular zinc concentration within specific optical planes of single cells, providing valuable insights into zinc physiology.

Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

The photoluminescent properties of metal complexes of 2-(1,3-benzoxazol-2-yl)phenol also make them attractive candidates for applications in optoelectronic devices, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Their thermal stability and ability to emit light efficiently upon electrical excitation are key attributes for this purpose.

Utilization of this compound as Electroluminescent Emitters in OLEDs

While specific data on the use of the parent 2-(1,3-benzoxazol-2-yl)phenol zinc complex as an electroluminescent emitter in OLEDs is limited in readily available literature, the broader class of zinc complexes with benzazole-based ligands has shown significant promise. For instance, a related compound, bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (Zn(BTZ)₂), has been recognized as an excellent white electroluminescent material for OLEDs. acs.org This suggests that the 2-(1,3-benzoxazol-2-yl)phenol zinc complex, with its similar coordination environment, likely possesses favorable electroluminescent properties.

Theoretical studies on related zinc complexes have shown that they can exhibit high fluorescence quantum yields, a crucial parameter for efficient OLED emitters. nih.gov The emission color of these complexes can often be tuned by modifying the substituents on the ligand structure, offering a pathway to develop emitters for different colors in OLED displays. nih.gov

Role of this compound as Electron Transport Layers in Organic Photonic Devices

In addition to their potential as emitters, zinc complexes of 2-(1,3-benzoxazol-2-yl)phenol and its analogs can also function as electron transport materials in organic photonic devices. The performance of an OLED is not only dependent on the emissive layer but also on the efficient transport and injection of charge carriers (electrons and holes).

Q & A

Q. How is the structural characterization of 2-(1,3-benzoxazol-2-yl)phenol and its zinc complexes performed?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): The compound's crystal structure, including bond lengths, angles, and intramolecular interactions (e.g., O⋯O non-bonded contacts), can be resolved using SC-XRD. For example, the Z-configuration of 2-(1,3-benzoxazol-2-yl)-1-phenylethenyl benzoate was confirmed with an R factor of 0.037 .
  • Spectroscopic techniques: IR and NMR spectroscopy validate functional groups (e.g., phenolic -OH at ~3200 cm⁻¹ in IR) and proton environments. Fluorescence spectroscopy measures photophysical properties, such as quantum yield, as seen in zinc-Schiff base complexes .
  • Elemental analysis: Confirms stoichiometry, e.g., C, H, N content in synthesized complexes .

Q. What synthetic routes are commonly used to prepare 2-(1,3-benzoxazol-2-yl)phenol derivatives?

Methodological Answer:

  • Solvent-free reductive amination: For derivatives like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide, aldehydes are reacted with hydrazide intermediates under grinding conditions, followed by NaBH₄ reduction .
  • Condensation reactions: Schiff base ligands (e.g., 2-methoxy-6-((phenylimino)methyl)phenol) are synthesized by reacting salicylaldehyde derivatives with amines, followed by complexation with Zn²⁺ .

Q. How are fluorescence properties of zinc-benzoxazole complexes quantified?

Methodological Answer:

  • Quantum yield measurements: Using a calibrated integrating sphere and reference standards (e.g., quinine sulfate). For instance, Zn(II)-Schiff base complexes exhibited tunable emission wavelengths and quantum yields up to 0.45, influenced by substituent effects .
  • Solvatochromism studies: Lippert-Mataga plots assess intramolecular charge transfer (ICT) behavior by correlating Stokes shifts with solvent polarity .

Advanced Research Questions

Q. How does the substitution pattern on the benzoxazole ring influence biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies: Antitumor activity of benzoxazole derivatives (e.g., IC₅₀ values of 6.7–6.9 µg/mL against MCF-7 and HePG2 cells) is modulated by substituents like bromophenyl or chloroacetate groups at specific positions .
  • Molecular docking: For GFRα1 agonists, meta-substituted carboxyl groups on benzoxazole-phenyl scaffolds show higher binding affinity than para-substituted analogs. Docking scores and luciferase assays validate activity .

Q. What computational methods are used to predict ligand-receptor interactions for zinc-benzoxazole complexes?

Methodological Answer:

  • Molecular docking (AutoDock/Vina): Predict binding modes in target proteins (e.g., GDNF-binding pocket of GFRα1). A bidental Zn(II) complex with dual carboxyl groups showed superior docking scores and RET phosphorylation activity .
  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with experimental fluorescence or antioxidant activity .

Q. How do crystallographic data resolve contradictions in reported structural models?

Methodological Answer:

  • Rigorous refinement (SHELXL): Discrepancies in bond angles or torsion angles (e.g., coplanarity of benzoxazole and phenyl rings) are addressed using high-resolution data. For example, SHELXL refines twinned macromolecular structures with R factors < 0.05 .
  • Validation tools (PLATON): Checks for missed symmetry or disorder in crystal structures, ensuring reproducibility .

Q. What strategies optimize synthetic yields of benzoxazole-zinc complexes?

Methodological Answer:

  • Reaction condition screening: Varying solvents (e.g., ethanol vs. DMF), temperatures, and catalysts (e.g., p-toluenesulfonic acid for cyclization) improves yields. Solvent-free methods reduce side reactions .
  • Purification techniques: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH eluents) isolates high-purity products (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.